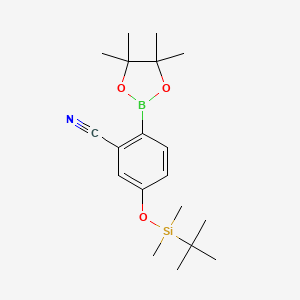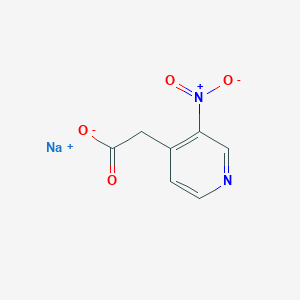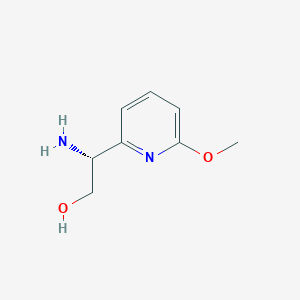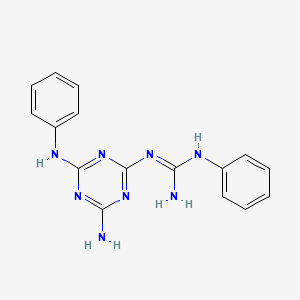![molecular formula C11H13IN2O2S B13142452 Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate](/img/structure/B13142452.png)
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienyl hydrazine derivative.
Esterification: The carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thieno[3,2-c]pyrazole core can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the thieno[3,2-c]pyrazole core.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used to study the interactions of thieno[3,2-c]pyrazole derivatives with biological systems, including their binding affinities and mechanisms of action.
Material Science: The compound may be explored for its electronic properties and potential use in organic electronics or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-iodo-6-methyl-1H-thieno[3,2-c]pyrazole-1-carboxylate
- Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Tert-butyl 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyrazole-1-carboxylate
Uniqueness
Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is unique due to its specific substitution pattern and the presence of the thieno[3,2-c]pyrazole core. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of novel compounds with potential biological activity.
Properties
Molecular Formula |
C11H13IN2O2S |
|---|---|
Molecular Weight |
364.20 g/mol |
IUPAC Name |
tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate |
InChI |
InChI=1S/C11H13IN2O2S/c1-6-5-17-8-7(6)14(13-9(8)12)10(15)16-11(2,3)4/h5H,1-4H3 |
InChI Key |
YLZZXYSWEONIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N(N=C2I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)


![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)






